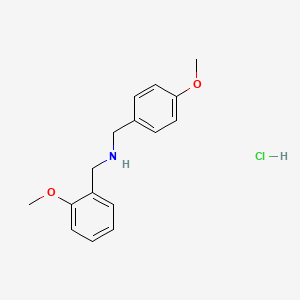

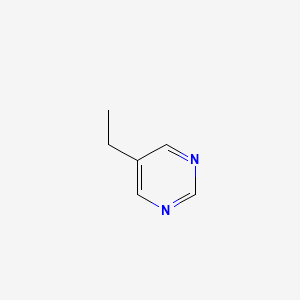

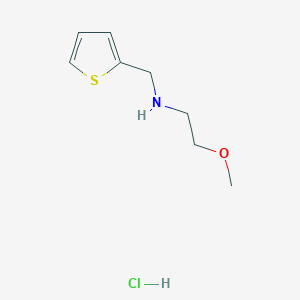

![molecular formula C11H14ClNO B1285253 4-[2-(Chloromethyl)phenyl]morpholine CAS No. 110405-99-7](/img/structure/B1285253.png)

4-[2-(Chloromethyl)phenyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[2-(Chloromethyl)phenyl]morpholine" is a morpholine derivative, which is a class of organic chemical compounds characterized by the incorporation of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions, including cyclization, reduction, and acidification processes. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was achieved through a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification, yielding a 62.3% product . Similarly, 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization in a nonproton polar solvent, with an 82.7% yield . These methods highlight the versatility and efficiency of morpholine derivative synthesis.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of morpholine derivatives. For example, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was analyzed, revealing dihedral angles between the benzene rings and the morpholine ring, which are crucial for understanding the compound's three-dimensional conformation . The molecular structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was also determined, providing insights into its potential antitumor activity .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including Michael addition and internal nucleophilic substitution, as demonstrated in the asymmetric synthesis of a bioactive morpholine derivative . The reactivity of these compounds is often influenced by the substituents on the morpholine ring and the presence of other functional groups, which can lead to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as polarizability, hyperpolarizabilities, and nonlinear optical (NLO) properties, can be explored using computational methods like density functional theory (DFT). For instance, the novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was studied using DFT, revealing its potential as an NLO material . Additionally, the photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine were characterized, showing intense absorption bands and emission properties, which are important for applications in materials science .

Propriétés

IUPAC Name |

4-[2-(chloromethyl)phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDMBBZYSCGLKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Chloromethyl)phenyl]morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

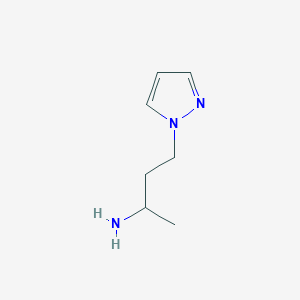

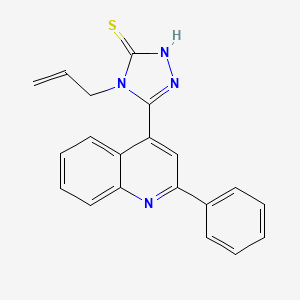

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

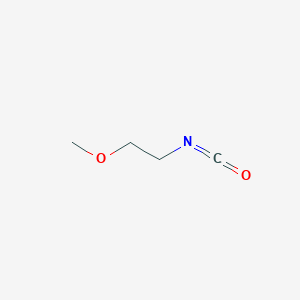

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

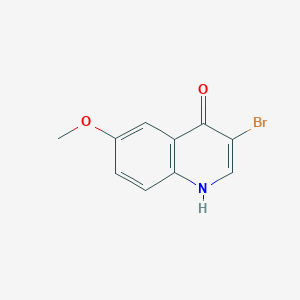

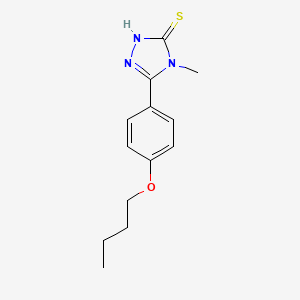

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)